7-AZAISATOIC ANHYDRIDE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

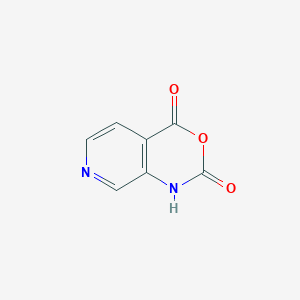

7-AZAISATOIC ANHYDRIDE is a heterocyclic compound that belongs to the class of oxazine derivatives This compound is characterized by a fused ring system that includes a pyridine ring and an oxazine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-AZAISATOIC ANHYDRIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with glyoxylic acid under acidic conditions to form the oxazine ring . Another approach includes the use of Mannich reaction, where phenols, primary amines, and aldehydes are used as starting materials . The reaction conditions often require the presence of catalysts such as tin(IV) chloride or methyltrichlorosilane to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on the availability of starting materials, cost-effectiveness, and the desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.

化学反応の分析

Nucleophilic Acyl Substitution Reactions

7-AIA undergoes nucleophilic acyl substitution with amines and alcohols, forming amides and esters, respectively. This reactivity aligns with the general behavior of acid anhydrides , but its aza-substitution modifies electronic properties for specialized applications.

Amide Formation

Reactions with primary/secondary amines yield substituted amides. For example:

-

Reaction with n-butylamine produces N-butyl-7-azaisatoic amide in >79% radiochemical conversion (RCC) .

-

Competitive acylation occurs between α-amino and side-chain amine groups in lysine derivatives (Table 1) .

| Amine Substrate | Product | RCC (%) | Conditions |

|---|---|---|---|

| n-Butylamine | N-Butyl amide | 79 | pH 8.7, 35°C, 10 min |

| H-Lys(Z)-OtBu | Side-chain acylated lysine | 83 | 20% MeCN, 0.2 M borate |

Esterification

Alcohols react via acid-catalyzed mechanisms, though tertiary alcohols show reduced efficiency due to competing enamine formation . Primary alcohols like methanol yield 7-azaisatoic esters in ~80% yield .

Rhodium-Catalyzed Decarbonylative Annulation

7-AIA participates in transition-metal-catalyzed C–H activation. With alkynes, it forms aminoisocoumarins via a novel mechanism (Figure 1) :

-

N–H Deprotonation : Generates a rhodium-bound acyloxy intermediate.

-

C–O Cleavage : Forms a directing group for ortho C–H activation.

-

Alkyne Insertion : Builds the fused ring system.

-

Decarbonylation : Eliminates CO, regenerating the Rh(III) catalyst.

Key Features :

-

Internal oxidation by isocyanate eliminates external oxidants .

-

DFT calculations confirm a barrier of 23.7 kcal/mol for rate-limiting C–H activation .

Hydrolytic Stability

The stability of 7-AIA derivatives varies with pH:

| pH | Half-Life ([18F]3e) | Stability Profile |

|---|---|---|

| 2.0 | <2.5 h | Moderate decomposition |

| 7.4 | >3 h | High stability (98% intact) |

| 9.0 | <30 min | Rapid degradation |

This pH sensitivity enables controlled release in physiological environments .

Synthetic Adaptability

7-AIA serves as a precursor for radiopharmaceuticals:

-

18F-Labeling : Achieved via nucleophilic aromatic substitution (65% activity yield) .

-

Quinazoline Synthesis : Cyclization with triphosgene yields 8-azaisatoic anhydride derivatives (44–83% yield) .

Mechanistic Insights

科学的研究の応用

Biochemical Applications

1.1 RNA Functionalization and Probing

7-Azaisatoic anhydride is employed as a reagent for the selective acylation of ribonucleic acids (RNA). This process enhances the stability and functionality of RNA during biochemical assays. For example, it has been utilized in the development of SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) reagents, which are crucial for analyzing RNA structure in vivo. The compound's ability to form adducts with the 2'-OH group of ribose significantly improves the accuracy of RNA structure predictions compared to traditional reagents .

1.2 Enzyme Inhibition Studies

Research has shown that derivatives of this compound can act as inhibitors for specific enzymes, such as alkaline phosphatase. These compounds have demonstrated substantial inhibitory activity, indicating their potential as therapeutic agents in treating diseases where enzyme regulation is crucial .

Medicinal Chemistry

2.1 Synthesis of Heterocycles

The compound plays a vital role in synthesizing various heterocyclic compounds, which are essential in drug discovery. The condensation reactions involving this compound with primary or secondary amines yield diverse heterocycles that have shown promise as pharmaceutical agents . These reactions are characterized by their high specificity and yield, making them attractive for medicinal chemistry applications.

2.2 Radiolabeling for Imaging Techniques

In the field of nuclear medicine, this compound is used for radiofluorination processes. For instance, it serves as a prosthetic group for labeling ligands in positron emission tomography (PET) imaging. The stability and reactivity of this compound allow for efficient incorporation of fluorine-18 into biomolecules, facilitating non-invasive imaging techniques .

Material Science

3.1 Polymer Chemistry

The acylating properties of this compound enable its use in polymer chemistry, particularly in modifying polymer backbones to enhance their properties. This modification can improve solubility and thermal stability, making these polymers suitable for various industrial applications .

作用機序

The mechanism of action of 7-AZAISATOIC ANHYDRIDE involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

類似化合物との比較

7-AZAISATOIC ANHYDRIDE can be compared with other similar compounds, such as:

Pyrido[2,3-d]pyrimidin-5-one: This compound also contains a fused ring system and exhibits similar biological activities.

Pyrido[2,3-d]pyrimidin-7-one: Another related compound with potential therapeutic applications.

Pyrimidino[4,5-d][1,3]oxazine: This compound shares the oxazine ring and has been studied for its chemical and biological properties.

The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it a valuable compound for various applications.

特性

分子式 |

C7H4N2O3 |

|---|---|

分子量 |

164.12 g/mol |

IUPAC名 |

1H-pyrido[3,4-d][1,3]oxazine-2,4-dione |

InChI |

InChI=1S/C7H4N2O3/c10-6-4-1-2-8-3-5(4)9-7(11)12-6/h1-3H,(H,9,11) |

InChIキー |

CRQKHMDIYZJEGW-UHFFFAOYSA-N |

正規SMILES |

C1=CN=CC2=C1C(=O)OC(=O)N2 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。